6-Chloro-2,3-difluorophenylacetonitrile
Overview
Description
6-Chloro-2,3-difluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4ClF2N and its molecular weight is 187.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Compound Synthesis : Suzuki et al. (1990) explored the formation of pentacoordinate stannate complexes by reacting chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide in acetonitrile. These complexes are significant in organometallic chemistry for their hypervalent nature and trigonal-bipyramidal structures (Suzuki, Son, Noyori, & Masuda, 1990).
Catalysis in Organic Synthesis : Srivastava et al. (2010) discovered the efficiency of 1-Chloro-2,3-diphenylcyclopropenium ion as an organocatalyst for Beckmann rearrangement of various ketoximes to amides/lactams in acetonitrile. This research highlights the utility of cyclopropenium ions in synthetic organic chemistry (Srivastava, Patel, Garima, & Yadav, 2010).
X-Ray Crystallography : Naveen et al. (2006) synthesized an acrylonitrile containing a fluorine atom, focusing on the structural conformation details of the molecule, which is crucial in the development of bioactive heterocycles. Their work emphasized the significance of X-ray crystallography in determining molecular structures (Naveen, Kavitha, Sarala, Anandalwar, Prasad, & Rangappa, 2006).
Synthesis of Novel Intermediates : Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile building block for creating trifluoromethylated N-heterocycles, showcasing the relevance of synthesizing novel intermediates in medicinal chemistry (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Electrochemical Studies : Kádár et al. (2001) investigated the electrochemical oxidation of chloroanilines in acetonitrile solution, contributing to the understanding of electrochemical processes in organic solvents, which is pivotal in electrochemical synthesis and analysis (Kádár, Nagy, Karancsi, & Farsang, 2001).
Properties
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGMYTZQJRVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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